molecular formula C7H13NO B3046246 Octahydrofuro[3,2-c]pyridine CAS No. 1214875-47-4

Octahydrofuro[3,2-c]pyridine

Cat. No. B3046246
CAS RN: 1214875-47-4
M. Wt: 127.18
InChI Key: TXUAGBMPDJZPAN-UHFFFAOYSA-N
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Description

Octahydrofuro[3,2-c]pyridine is a chemical compound . It contains a total of 23 bonds, including 10 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Oxolane .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves complex reactions. For example, a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates has been reported to prepare novel furo[3,4-c]pyridine-1,4-diones . This unique domino reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization .


Molecular Structure Analysis

This compound has a molecular weight of 127.19 . Its structure includes a five-membered ring, a six-membered ring, and a nine-membered ring . The InChI code for this compound is 1S/C7H13NO/c1-2-8-3-7-5-9-4-6(1)7/h6-8H,1-5H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound’s CAS Number is 933688-11-0 .

Safety and Hazards

Safety data sheets recommend avoiding breathing mist, gas, or vapors of Octahydrofuro[3,2-c]pyridine. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. The compound should be used only in well-ventilated areas .

Future Directions

Research on Octahydrofuro[3,2-c]pyridine and similar compounds is ongoing. For example, an asymmetric synthetic approach to the octahydrofuro[3,4-b]pyridine framework of marine natural product zamamiphidin A has been described . This suggests potential future directions in the synthesis and application of these compounds.

properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-8-5-6-2-4-9-7(1)6/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUAGBMPDJZPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214875-47-4
Record name Octahydrofuro[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214875-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydrofuro[3,2-c]pyridine
Reactant of Route 2
Octahydrofuro[3,2-c]pyridine
Reactant of Route 3
Octahydrofuro[3,2-c]pyridine
Reactant of Route 4
Octahydrofuro[3,2-c]pyridine
Reactant of Route 5
Octahydrofuro[3,2-c]pyridine
Reactant of Route 6
Octahydrofuro[3,2-c]pyridine

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